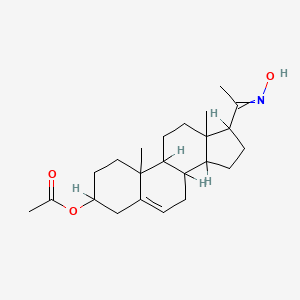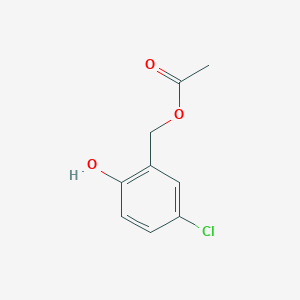
N-(2-METHYL-5-NITROPHENYL)-N'-(3-PYRIDYLCARBONYL)THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structural features of this compound make it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 2-methyl-5-nitroaniline with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)UREA: Similar structure but with a urea moiety instead of thiourea.
N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.
Uniqueness
N-(2-METHYL-5-NITROPHENYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, may offer advantages in terms of reactivity and binding affinity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-nitrophenyl)carbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-4-5-11(18(20)21)7-12(9)16-14(22)17-13(19)10-3-2-6-15-8-10/h2-8H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHLVGGITZONEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)



![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)
![ethyl 4-[(2,3-dimethoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5858141.png)

![3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene](/img/structure/B5858160.png)




![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)
